1-Hexadecylpyridine N-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Organic Chemistry and Material Science

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in both organic chemistry and material science. researchgate.net Structurally, they are derived from pyridine, a six-membered aromatic ring containing one nitrogen atom, through the oxidation of this nitrogen atom. wikipedia.orgwikipedia.org This N-O bond introduces a unique electronic character to the pyridine ring, rendering it electron-rich and influencing its reactivity. nih.gov

In organic synthesis, pyridine N-oxides serve as valuable intermediates. researchgate.net The N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution reactions, often at positions that are unreactive in the parent pyridine. wikipedia.orgwikipedia.org Furthermore, the N-oxide functionality can be readily removed, making it a useful protecting or directing group. wikipedia.org Pyridine N-oxides also exhibit utility as mild oxidizing agents in certain reactions. nih.gov

The applications of pyridine N-oxides extend into material science, where their unique properties are harnessed to create novel materials. researchgate.net Their ability to act as ligands for metal ions has led to the development of various coordination complexes with interesting magnetic, optical, and catalytic properties. nih.gov Moreover, the incorporation of pyridine N-oxide moieties into polymer structures can influence the material's thermal stability, solubility, and self-assembly behavior.

The Role of Long-Chain N-Oxide Amphiphiles in Supramolecular Chemistry

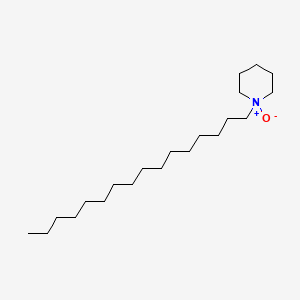

Amphiphiles are molecules that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. researchgate.net When a long alkyl chain, which is hydrophobic, is attached to a polar head group like a pyridine N-oxide, a long-chain N-oxide amphiphile is formed. ontosight.ai 1-Hexadecylpyridine N-oxide is a prime example of such a molecule, with its 16-carbon hexadecyl chain providing the hydrophobic character and the pyridine N-oxide group serving as the hydrophilic head. ontosight.ai

These amphiphilic molecules are of particular interest in supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules. researchgate.net In aqueous environments, long-chain N-oxide amphiphiles can self-assemble into organized structures like micelles and vesicles. researchgate.net This self-assembly is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase.

The resulting supramolecular assemblies have a range of potential applications. For instance, the hydrophobic core of a micelle can encapsulate poorly water-soluble molecules, making them valuable in drug delivery systems. ontosight.ai The formation and properties of these assemblies can often be controlled by external stimuli, leading to the development of "smart" materials that respond to changes in their environment. oup.com

Overview of Research Trajectories for this compound and Related Compounds

Research into this compound and similar long-chain amphiphilic pyridine derivatives has followed several key trajectories. A significant area of investigation has been their surfactant properties and potential applications in various fields. ontosight.ai For example, their ability to form micelles and solubilize hydrophobic substances has been explored for use in drug delivery and as phase transfer catalysts in organic synthesis. ontosight.ai

Another important research direction is their biological activity. Studies have suggested that compounds like this compound may possess antimicrobial properties against certain bacteria and fungi. ontosight.ai This has spurred further investigation into their potential as active ingredients in pharmaceuticals.

In the realm of material science, the self-assembly of these amphiphiles is a major focus. researchgate.net Researchers are exploring how to control the size, shape, and stability of the resulting supramolecular structures. researchgate.net This includes studying the influence of factors like the length of the alkyl chain, the nature of the counter-ion, and the presence of other molecules on the self-assembly process. The goal is to design and create novel nanomaterials with tailored properties for specific applications.

Structure

3D Structure

Properties

CAS No. |

53669-72-0 |

|---|---|

Molecular Formula |

C21H43NO |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

1-hexadecyl-1-oxidopiperidin-1-ium |

InChI |

InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22(23)20-17-15-18-21-22/h2-21H2,1H3 |

InChI Key |

VUCQXFUUUZFINQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

Other CAS No. |

53669-72-0 |

Synonyms |

1-hexadecylpyridine N-oxide |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Oxidation Pathways for Pyridine (B92270) N-Oxide Formation

The conversion of the pyridine nitrogen to an N-oxide is a key synthetic step. Various oxidation methods have been developed, each with distinct advantages in terms of efficiency, safety, and substrate scope.

Peracid-Mediated Oxidations (e.g., m-CPBA)

Peroxy-acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely employed for the N-oxidation of pyridines. researchgate.netarkat-usa.org This method is effective for a broad range of pyridine derivatives, including those with long alkyl chains. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature.

Table 1: Synthesis of 2-Hexadecylpyridine (B14665014) N-Oxide via m-CPBA Oxidation

| Step | Reagents and Conditions | Typical Yield | Notes |

| N-Oxidation | m-CPBA, Dichloromethane (DCM), 0°C to Room Temperature | 85-95% | A common and scalable method for pyridine N-oxide formation. |

Hydrogen Peroxide-Based Catalytic Oxidations

Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant due to its primary byproduct being water. acs.org Various catalytic systems have been developed to facilitate the N-oxidation of pyridines using H₂O₂. These methods offer a more environmentally benign alternative to peracid-mediated oxidations.

Catalytic systems for this transformation include:

Rhenium-based catalysts : Sodium percarbonate in the presence of rhenium-based catalysts provides excellent yields of N-oxides under mild conditions. organic-chemistry.org

Titanium silicalite (TS-1) : In a packed-bed microreactor, TS-1 with H₂O₂ in methanol (B129727) has been shown to be highly efficient for the synthesis of various pyridine N-oxides. researchgate.netorganic-chemistry.org

Preyssler's anion : The heteropolyacid catalyst, [NaP₅W₃₀O₁₁₀]¹⁴⁻, has been used for the oxidation of pyridine carboxylic acids with H₂O₂. researchgate.net

Ketone-catalyzed oxidations : Systems like 2,2,2-trifluoroacetophenone (B138007) in the presence of acetonitrile (B52724) can activate hydrogen peroxide for oxidation reactions. nih.gov

While these methods have proven effective for a range of pyridine derivatives, specific studies detailing the catalytic oxidation of 1-hexadecylpyridine with hydrogen peroxide are not extensively reported. However, the general applicability of these catalytic systems suggests they are viable pathways for the synthesis of 1-Hexadecylpyridine N-oxide. For instance, N-hexadecylpyridinium has been used as a cation in tungsten-based catalysts for the H₂O₂ oxidation of other organic molecules, indicating the compatibility of the long alkyl chain with such catalytic systems. researchgate.net

Table 2: Hydrogen Peroxide-Based Catalytic Systems for Pyridine N-Oxidation

| Catalytic System | Oxidant | Key Features | Reference |

| Rhenium-based catalysts | Sodium Percarbonate (source of H₂O₂) | High efficiency, mild conditions | organic-chemistry.org |

| Titanium Silicalite (TS-1) | Hydrogen Peroxide in Methanol | High yields, suitable for continuous flow | researchgate.netorganic-chemistry.org |

| Preyssler's Anion | Hydrogen Peroxide | Green catalyst, effective for pyridine carboxylic acids | researchgate.net |

| Ketone-catalyzed | Hydrogen Peroxide with Acetonitrile | Organocatalytic, activates H₂O₂ | nih.gov |

Microreactor Technologies for Enhanced Synthesis Efficiency and Control

Microreactor technology offers significant advantages for chemical synthesis, including precise temperature control, enhanced mixing, and improved safety, particularly for potentially hazardous reactions like oxidations. bme.hubme.hu The N-oxidation of pyridines has been successfully implemented in microreactor systems, leading to higher yields and shorter reaction times compared to traditional batch processes. researchgate.netbme.hu

For instance, the use of a packed-bed microreactor with titanium silicalite (TS-1) and H₂O₂ in methanol has enabled the continuous and highly efficient production of various pyridine N-oxides. researchgate.netorganic-chemistry.org This flow process is noted for its safety and green characteristics. researchgate.netorganic-chemistry.org Another study demonstrated that the N-oxidation of pyridine derivatives with H₂O₂ in acetic acid within a microreactor at elevated temperatures (e.g., 130°C) can achieve complete conversion, a significant improvement over batch reactions. bme.hu

Although specific applications of microreactor technology for the synthesis of this compound are not detailed in the available literature, the successful application to a range of other pyridine derivatives suggests its high potential for the efficient and controlled synthesis of this long-chain amphiphilic molecule. researchgate.netbme.hubme.hu

Functionalization of the Hexadecyl Chain and Pyridine Moiety

The synthesis of this compound inherently involves the incorporation of the hexadecyl chain. Further modifications to both the alkyl chain and the pyridine ring can lead to a diverse range of derivatives with tailored properties.

Strategies for Alkyl Chain Incorporation

The introduction of the C₁₆ alkyl chain onto the pyridine nitrogen is a fundamental step in the synthesis of this compound. This is typically achieved through the quaternization of pyridine with a hexadecyl halide, most commonly 1-bromohexadecane (B154569) or 1-chlorohexadecane. This reaction, a type of Menschutkin reaction, forms the 1-hexadecylpyridinium salt. researchgate.netgoogle.commdpi.com

The synthesis of 1-hexadecylpyridinium bromide, for example, can be carried out by refluxing pyridine with 1-bromohexadecane in a solvent like ethanol (B145695) or acetonitrile. researchgate.netshu.ac.uk The resulting pyridinium (B92312) salt can then be oxidized to the corresponding N-oxide.

For the isomeric 2-hexadecylpyridine, which can be a precursor to 2-hexadecylpyridine N-oxide, several methods exist for attaching the alkyl chain to the carbon skeleton of the pyridine ring:

Metallation-Alkylation : This involves the deprotonation of pyridine at the 2-position using a strong base like lithium diisopropylamide (LDA), followed by reaction with a hexadecyl halide.

Kumada Coupling : This cross-coupling reaction utilizes a Grignard reagent (hexadecylmagnesium bromide) and a 2-halopyridine in the presence of a nickel or palladium catalyst.

Negishi Coupling : This method employs an organozinc reagent (hexadecylzinc halide) with a 2-halopyridine, often providing better yields and functional group tolerance than the Kumada coupling.

Table 3: Methods for Incorporating the Hexadecyl Chain

| Method | Reactants | Key Features | Position of Incorporation |

| Menschutkin Reaction | Pyridine, Hexadecyl Halide (e.g., 1-bromohexadecane) | Forms 1-alkylpyridinium salt | Nitrogen (Position 1) researchgate.netmdpi.com |

| Metallation-Alkylation | Pyridine, Strong Base (e.g., LDA), Hexadecyl Halide | Directed functionalization | Carbon (Position 2) |

| Kumada Coupling | 2-Halopyridine, Hexadecylmagnesium Bromide, Ni/Pd Catalyst | Cross-coupling reaction | Carbon (Position 2) |

| Negishi Coupling | 2-Halopyridine, Hexadecylzinc Halide, Pd Catalyst | High yield, good functional group tolerance | Carbon (Position 2) |

Modifications of the Pyridine Ring System

The pyridine N-oxide moiety activates the pyridine ring for various chemical transformations, allowing for further functionalization. The N-oxide group acts as an electron-donating group through resonance, enhancing the reactivity of the ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. scripps.edu

Common modifications of the pyridine ring in N-oxides include:

Alkylation/Arylation : Transition-metal-catalyzed C-H functionalization can introduce alkyl or aryl groups at the C2 position of pyridine N-oxides. nih.govbeilstein-journals.org For example, palladium-catalyzed ortho-alkylation with alkyl bromides has been demonstrated for various pyridine N-oxides. nih.gov

Halogenation and other Nucleophilic Substitutions : The N-oxide group facilitates nucleophilic aromatic substitution (SₙAr) reactions, which are generally faster than in the parent pyridines. scripps.edu

Photochemical Reactions : Pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions, enabling the alkylation of electron-deficient heteroarenes. acs.orgresearchgate.net

Polonovski Rearrangement : This reaction allows for the introduction of a hydroxyl group at the 2-position of the pyridine ring. bme.hubme.hu

While these are general strategies for modifying pyridine N-oxides, their specific application to this compound would need to be explored to synthesize a broader range of derivatives. The presence of the long alkyl chain might influence the solubility and reactivity, potentially requiring optimization of reaction conditions.

Green Chemistry Approaches in N-Oxide Synthesis

The development of synthetic methodologies that align with the principles of green chemistry has become a central focus in modern chemical research. rsc.orgnih.gov This shift is driven by the need to create more sustainable, efficient, and environmentally benign processes, moving away from traditional methods that often rely on hazardous reagents and energy-intensive conditions. rsc.orgnih.gov In the synthesis of N-oxides, green chemistry approaches primarily target the use of safer oxidants, the development of efficient and recyclable catalysts, and the application of alternative energy sources to reduce reaction times and energy consumption. rsc.orgresearchgate.net

A key aspect of green N-oxide synthesis is the replacement of stoichiometric amounts of hazardous percarboxylic acids with catalytic systems that utilize environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. researchgate.netrsc.org Hydrogen peroxide is particularly favored as it is inexpensive, safe, and produces only water as a byproduct, making it a clean and attractive choice for oxidation reactions. rsc.org However, H₂O₂'s high activation barrier often necessitates the use of a catalyst to enhance its reactivity under mild conditions. rsc.org

Furthermore, metal-free catalytic systems are gaining prominence to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. rsc.orgrsc.org The use of alternative energy sources such as ultrasound and microwave irradiation also represents a significant advance, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.combeilstein-journals.org

Catalytic Systems for Green N-Oxidation

A variety of catalytic systems have been developed to facilitate the N-oxidation of pyridines and other tertiary amines using green oxidants. These systems range from metal-based catalysts to entirely metal-free options, often designed for high efficiency and recyclability.

One notable approach involves the use of tungsten-based catalysts. In a study on the oxidation of N-phosphonomethyl iminodiacetic acid (PMIDAA), a two-phase liquid system was employed with 32% hydrogen peroxide as the oxidant. The reaction was catalyzed by tungsten oxo- and peroxo-complexes containing an N-hexadecylpyridinium cation. researchgate.net This system demonstrated high efficiency, achieving a 99% substrate conversion and 97% selectivity for the desired N-oxide product, highlighting the potential of such bifunctional catalysts. researchgate.net

Titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1) and Ti-MWW, have also proven effective for the N-oxidation of pyridine with hydrogen peroxide. researchgate.netresearchgate.net Ti-MWW, in particular, has shown superior catalytic activity and product selectivity, achieving over 99% pyridine conversion and pyridine-N-oxide selectivity under optimized conditions. researchgate.net Other successful catalytic strategies include the use of vanadium-substituted polyoxometalates in water and maleic anhydride (B1165640) derivatives, which act as effective metal-free catalysts. rsc.orgresearchgate.net

The table below summarizes various green catalytic systems used for N-oxidation.

Table 1: Research Findings on Green Catalytic N-Oxidation

| Catalyst | Substrate(s) | Oxidant | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-hexadecylpyridinium tetra(oxodiperoxotungsto)phosphate | N-phosphonomethyl iminodiacetic acid (PMIDAA) | 32% Hydrogen Peroxide | Achieved 99% substrate conversion and 97% selectivity to the N-oxide. | researchgate.net |

| Ti-MWW | Pyridine | Hydrogen Peroxide | Showed higher catalytic activity and selectivity (>99%) compared to other titanosilicates like TS-1. | researchgate.net |

| 2,3-dimethylmaleic anhydride (DMMA) | Pyridines with electron-donating groups | 30% Hydrogen Peroxide | Acted as an efficient metal-free catalyst in acetonitrile. | rsc.org |

| 1-cyclohexene-1, 2-dicarboxylic anhydride (CHMA) | Electron-deficient pyridines | 30% Hydrogen Peroxide | Most effective anhydride catalyst for electron-deficient pyridines. | rsc.org |

| Vanadium-substituted polyoxometalate (K₆[PW₉V₃O₄₀]·4H₂O) | Pyridines | Hydrogen Peroxide | Catalyst was effective in water under mild conditions and could be recovered and reused. | researchgate.net |

| Ruthenium trichloride | Tertiary nitrogen compounds | Molecular Oxygen | Efficiently oxidized tertiary amines to their N-oxides in excellent yields. | researchgate.net |

| Flavin | Aliphatic amines | Hydrogen Peroxide | Demonstrated mild and highly effective H₂O₂ oxidation with fast and selective reactions. | researchgate.net |

| Graphite Oxide (GO) | o-phenylenediamine, dimedone | - | Served as a metal-free carbocatalyst for synthesizing 1,5-benzodiazepines at room temperature or with solvent-free heating. | rsc.org |

Alternative Energy Sources in N-Oxide Synthesis

The application of alternative energy sources is a cornerstone of green synthesis, aiming to improve energy efficiency and reaction rates. rsc.org Ultrasound and microwave irradiation are two prominent technologies that have been successfully applied to the synthesis of N-oxides and other heterocyclic compounds.

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This energy-efficient method can often provide better yields in shorter reaction times compared to conventional stirring or heating. rsc.orgrsc.org For instance, the ultrasound-assisted synthesis of hydroxy imidazole (B134444) N-oxides has been reported as a green and efficient strategy, highlighting its potential for broader applications in forming C–N bonds. rsc.orgnih.govrsc.org

Microwave-assisted synthesis has also emerged as a powerful tool in organic chemistry. By using microwave energy to directly heat the reactants, this method drastically reduces reaction times—from hours to minutes—while often increasing product yields. mdpi.combeilstein-journals.org It has been successfully used for the synthesis of various pyridine derivatives and their fused analogues, demonstrating its efficiency over conventional heating methods. mdpi.combeilstein-journals.org A one-pot, microwave-assisted cycloaddition for synthesizing pyridylimidazo[1,5-a]pyridine derivatives, for example, yielded products in over 80% yield. mdpi.com

The table below provides examples of syntheses utilizing these green energy sources.

Table 2: Research Findings on Alternative Energy in Heterocyclic Synthesis

| Energy Source | Synthesis | Key Findings | Reference(s) |

|---|---|---|---|

| Ultrasound | Synthesis of hydroxy imidazole N-oxides | A green synthetic strategy that offered better yields and was more energy-efficient than conventional methods. | rsc.orgnih.govrsc.org |

| Ultrasound | Synthesis of 2-sulfonyl nitrogen heterocyclics | Reactions were carried out at room temperature for 1 hour, resulting in good yields and short reaction times. | sioc-journal.cn |

| Microwave | Synthesis of pyrazolo[3,4-b]pyridine derivatives | Led to shortened reaction times and higher yields compared to conventional heating. | mdpi.com |

| Microwave | Synthesis of steroidal pyridines | Reaction time was reduced from 6 hours (conventional) to 20 minutes, with yields increasing from 79% to >82%. | beilstein-journals.org |

| Microwave | Synthesis of pyridylimidazo[1,5-a]pyridine derivatives | A one-pot protocol provided products in yields over 80%. | mdpi.com |

Supramolecular Organization and Self Assembly Phenomena

Formation of Higher-Order Aggregates and Lyotropic Liquid Crystalline Phases

The primary mode of self-assembly for 1-Hexadecylpyridine N-oxide in water is the formation of lyotropic liquid crystalline phases. Lyotropic phases are ordered structures formed by amphiphilic molecules that are dependent on both temperature and concentration in a solvent.

For 4-n-alkylpyridine-N-oxide surfactants, the exclusive mesophase observed is the lamellar phase (Lα). This phase consists of extensive, parallel bilayer sheets of the surfactant molecules, where the hydrophobic hexadecyl chains are sequestered in the interior of the bilayer, and the hydrophilic N-oxide headgroups are exposed to the intervening layers of water. Studies on homologous compounds have shown that these lamellar phases exhibit only limited swelling in water, indicating strong cohesive forces within the bilayers and a well-defined structure. This behavior is characteristic of weakly hydrated surfactants that readily form stable, planar interfaces.

| Property | Observation | Remark |

|---|---|---|

| Micellar Phase (L₁) | Absent | Does not form discrete micelles in aqueous solution. |

| Observed Mesophase | Lamellar (Lα) | The only liquid crystalline phase observed. |

| Swelling Behavior | Limited | Indicates strong cohesion within the surfactant bilayers. |

| Headgroup Hydration | ~6 water molecules | Based on studies of the 4-n-tridecylpyridine-N-oxide homolog. |

Vesicles are microscopic, hollow spheres composed of one or more concentric lipid or surfactant bilayers that enclose an aqueous core. Structurally, the bilayer of a vesicle is a closed fragment of a lamellar phase. Given the strong propensity of this compound to form lamellar bilayers, it is a highly probable candidate for vesicle formation.

The spontaneous formation of vesicles is not typical for single-chain surfactants, but they can often be induced from a lamellar phase dispersion through the input of mechanical energy, such as sonication or extrusion through a membrane with defined pore sizes. This energy input breaks the extended lamellar sheets into smaller fragments that can then seal into closed vesicles to eliminate exposed hydrophobic edges. While specific studies detailing the formation and stability of vesicles from this compound are not prominent in the literature, its fundamental tendency to form bilayers provides a strong theoretical basis for its potential use in creating vesicular systems.

Lamellar, Hexagonal, and Cubic Liquid Crystalline Mesophases

Amphiphilic molecules like this compound are known to form several distinct lyotropic liquid crystalline phases depending on conditions such as concentration and temperature. These phases are characterized by long-range order in one, two, or three dimensions. wikipedia.orgnih.gov

Lamellar Phase (Lα): This phase consists of stacked, parallel bilayers of molecules. researchgate.net The hydrophobic hexadecyl chains form the interior of the bilayers, while the polar pyridine (B92270) N-oxide headgroups line the surfaces, interacting with the interleaved solvent layers. This structure is one-dimensionally ordered.

Hexagonal Phase (H₁): In this phase, the molecules assemble into long, cylindrical micelles. researchgate.net These cylinders then pack into a two-dimensional hexagonal lattice. For this to occur, the hydrophilic headgroups form the outer surface of the cylinders, exposed to the solvent, with the hydrophobic tails filling the core.

Cubic Phase (I₁): Cubic phases are highly viscous, optically isotropic structures where spherical micelles are arranged on a cubic lattice. wikipedia.orgresearchgate.net These phases represent a state of three-dimensional order and typically occur at concentrations between the formation of simple micellar solutions and hexagonal phases. wikipedia.org

Table 1: Characteristics of Common Lyotropic Liquid Crystalline Mesophases

| Phase | Molecular Aggregate | Structural Ordering |

|---|---|---|

| Lamellar (Lα) | Bilayer sheets | 1D positional order |

| Hexagonal (H₁) | Cylindrical micelles | 2D positional order |

| Cubic (I₁) | Spherical micelles | 3D positional order |

Influence of Concentration and Temperature on Phase Behavior

The transition between different mesophases is highly sensitive to both molecular concentration and temperature. These variables alter the balance of intermolecular forces and the effective geometry of the molecules, leading to changes in the preferred aggregate structure. researchgate.netanu.edu.au

Concentration: As the concentration of an amphiphile like this compound in water increases, a typical progression of phases is observed.

At low concentrations, above the critical micelle concentration (cmc), disordered spherical micelles are formed. nih.gov

With increasing concentration, these spherical aggregates are forced to arrange themselves into an ordered structure, often leading to a cubic phase. wikipedia.org

A further increase in concentration can cause the micelles to fuse and elongate, forming cylindrical aggregates that pack into a hexagonal phase. nih.govresearchgate.net

At even higher concentrations, these cylinders may merge to form large, flat bilayers, resulting in the lamellar phase. nih.govresearchgate.net

Temperature: Temperature affects the kinetic energy of the molecules and the properties of the solvent. An increase in temperature typically increases the solubility of the surfactant and can influence the effective size of the hydrophilic headgroup due to changes in hydration. This can shift the boundaries between different liquid crystalline phases. chemguide.co.ukyoutube.comyoutube.com For example, heating can induce a transition from a more ordered lamellar phase to a less ordered hexagonal or micellar phase.

Driving Forces and Intermolecular Interactions in Self-Assembly

The self-assembly of this compound is governed by a delicate balance of several non-covalent interactions. These forces collectively determine the stability and structure of the resulting supramolecular aggregates.

Hydrophobic Interactions

The primary driving force for self-assembly in aqueous solutions is the hydrophobic effect. The long, 16-carbon alkyl (hexadecyl) chain is nonpolar and disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction, the molecules aggregate in such a way that these hydrophobic tails are sequestered from the water, forming the core of the micelles or the interior of the bilayers. This process is entropically favorable as it releases the ordered water molecules that surrounded the individual hydrocarbon chains.

Electrostatic Interactions and Head Group Effects

The headgroup of this compound plays a critical role in the self-assembly process. The N-oxide functional group contains a highly polar N⁺–O⁻ bond, which gives the headgroup a large dipole moment. scripps.edu This polarity facilitates strong interactions with polar solvents like water. Furthermore, electrostatic repulsion between the similarly polarized headgroups at the surface of an aggregate influences the packing of the molecules. This repulsion counteracts the hydrophobic force, and the balance between them is a key factor in determining the curvature of the aggregate surface and, consequently, the type of mesophase that is formed.

Hydrogen Bonding and π-π Stacking

In addition to broad electrostatic forces, more specific interactions contribute to the stability of the assembled structures.

Hydrogen Bonding: The oxygen atom of the pyridine N-oxide group is a potent hydrogen bond acceptor. acs.org This allows it to form strong hydrogen bonds with surrounding water molecules, anchoring the hydrophilic headgroup in the aqueous phase. In some crystal structures of related N-oxide compounds, the N-oxide oxygen has been shown to act as a bridge between water molecules, highlighting its role in structuring the solvent at the aggregate interface. nih.gov

π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. When the hydrophobic effect brings the molecules together, these weak, non-covalent interactions between the aromatic rings of adjacent headgroups can provide additional stabilization to the aggregate structure.

Table 2: Key Intermolecular Interactions in the Self-Assembly of this compound

| Interaction | Molecular Origin | Role in Self-Assembly |

|---|---|---|

| Hydrophobic Effect | C16H33 alkyl chain | Primary driving force for aggregation |

| Dipole-Dipole Interactions | Polar N⁺–O⁻ headgroup | Stabilizes headgroup in water; influences aggregate curvature |

| Hydrogen Bonding | N-oxide oxygen with water | Anchors headgroup at the solvent interface |

| π-π Stacking | Aromatic pyridine rings | Provides additional stability to packed aggregates |

Theoretical Models of Self-Assembly

The self-assembly behavior of amphiphilic molecules can be predicted using theoretical models that relate molecular structure to the geometry of the resulting aggregate. One of the most common models is based on the critical packing parameter (CPP) .

The CPP is defined as: CPP = v / (a₀ * l)

Where:

v is the volume of the hydrophobic tail.

a₀ is the optimal area occupied by the headgroup at the aggregate-solvent interface.

l is the length of the hydrophobic tail.

The value of the CPP predicts the shape of the aggregate:

CPP < 1/3: Spherical micelles are favored (leading to cubic phases).

1/3 < CPP < 1/2: Cylindrical micelles are favored (leading to hexagonal phases).

1/2 < CPP < 1: Vesicles or flexible bilayers form.

CPP ≈ 1: Planar bilayers are favored (leading to lamellar phases).

For this compound, the large pyridine N-oxide headgroup would result in a relatively large value for a₀, while the long hexadecyl chain contributes significantly to v and l. The interplay of these parameters, influenced by conditions like temperature and ionic strength (which can alter a₀), determines the CPP and thus the preferred mesophase.

Law of Mass Action Models

The principles of the law of mass action can be adapted to describe the formation of micelles and other aggregates of this compound in solution. This approach models the self-assembly process as a series of equilibrium reactions, where individual surfactant molecules (monomers) associate to form aggregates of varying sizes (micelles).

The fundamental concept is that a chemical reaction's rate is proportional to the product of the concentrations of the reactants. In the context of micelle formation, this dynamic equilibrium involves forward and backward reactions where the rates must be equal.

Models based on the law of mass action are instrumental in analyzing the kinetics of mass-action. These models often take the form of compartmental systems that rely on mass- and energy-balance relationships. The resulting systems of differential equations typically feature polynomial nonlinearities, which can be complex to analyze.

Key assumptions when applying the law of mass action to the self-assembly of this compound include:

Uniform distribution of reactants (monomers and micelles).

The aggregation process occurs in a single step, without intermediate phases.

The rate of aggregation is directly proportional to the product of the concentrations of the constituent monomers.

While powerful, these models are most accurate for elementary reactions. For more intricate self-assembly processes that may involve intermediate structures or catalytic pathways, the reaction order might not align perfectly with stoichiometry and would need to be determined through experimental methods.

Molecular Dynamics and Dissipative Particle Dynamics Simulations

To gain a more detailed, particle-level understanding of the self-assembly of this compound, researchers turn to computational simulation techniques like Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD).

Molecular Dynamics (MD) simulations track the movement of every atom in a system over time, governed by the forces described by a specific force field. This method can provide a highly detailed picture of the self-assembly process, including the structure and dynamics of the resulting aggregates. However, the computational cost of all-atom MD often limits the simulation to relatively small systems and short timescales.

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique that bridges the gap between microscopic atomistic models and macroscopic continuum descriptions. In DPD, groups of atoms are coarse-grained into single particles or "beads," which significantly reduces the computational expense. This allows for the simulation of larger systems over longer timescales, making it particularly well-suited for studying phenomena like micelle formation and the phase behavior of surfactants like this compound.

The DPD method was first introduced by Hoogerbrugge and Koelman and has become a valuable tool for simulating complex fluid dynamics on a mesoscopic scale. The interactions between DPD particles are described by three types of forces:

Conservative Force: A soft repulsive force that depends on the identity of the interacting particles.

Dissipative Force: A frictional force that acts to reduce the relative momentum between particles.

Random Force: A stochastic force that represents the thermal fluctuations of the system.

Together, the dissipative and random forces act as a thermostat, ensuring the system maintains a constant temperature.

By employing DPD, researchers can investigate the emulsification performance and self-assembly behavior of surfactant systems. For instance, simulations can reveal how changes in surfactant concentration affect the formation and stability of emulsions, providing insights that are valuable for optimizing formulations in various industrial applications. The ability to model larger systems for longer durations allows for the exploration of complex structures like polymer-surfactant vesicles, known as polymersomes.

Reactivity and Catalytic Applications

N-Oxides as Organocatalysts and Lewis Bases

Pyridine (B92270) N-oxides are recognized as a versatile class of mild Lewis bases that can activate Lewis acidic centers in molecules, thereby enhancing the reactivity of associated nucleophilic parts towards electrophiles. researchgate.net Their ability to function as powerful electron-pair donors facilitates a variety of chemical transformations. nih.govresearchgate.net

In the realm of asymmetric catalysis, chiral pyridine N-oxides have emerged as effective organocatalysts capable of inducing high levels of stereocontrol in various reactions. nih.gov Although 1-Hexadecylpyridine N-oxide is not inherently chiral, the principles governing chiral pyridine N-oxides are relevant to understanding the potential of this class of compounds. Chiral variants are designed to create a specific steric and electronic environment in the transition state of a reaction, guiding the formation of one enantiomer over the other. nih.gov

A prime example is the asymmetric allylation of aldehydes with allyltrichlorosilane, a benchmark reaction for testing new chiral Lewis basic organocatalysts. nih.govresearchgate.net Chiral pyridine N-oxides catalyze this reaction, often affording homoallylic alcohols with good yields and high enantioselectivity. researchgate.net The catalyst activates the silicon atom, leading to a highly ordered, closed cyclic chair-like transition state that dictates the stereochemical outcome. nih.gov The development of novel catalyst structures, such as axially-chiral biquinoline N,N'-dioxides and helical chiral pyridine N-oxides, has pushed the boundaries of enantioselectivity in these transformations. nih.govnih.gov Another significant application is the N-acylative desymmetrization of sulfonimidamides, where chiral 4-arylpyridine-N-oxides catalyze the reaction with chloroformates to produce N-acylative sulfonimidamides with excellent enantioselectivities. rsc.org

The table below illustrates the effectiveness of various chiral pyridine N-oxide catalysts in the asymmetric allylation of benzaldehyde, a reaction type where the N-oxide functionality is key.

| Catalyst Type | Aldehyde | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Axially chiral bipyridine N,N'-dioxide | Benzaldehyde | up to 79% | Not specified | researchgate.net |

| Conformationally rigid pyridine N-oxide | Aliphatic aldehydes | up to 68% | Good | researchgate.net |

| C2-symmetric bis(bipyridine N,N'-dioxide) | Aldehydes | up to 75% | Not specified | researchgate.net |

| Axially-chiral biquinoline N,N'-dioxide | 4-methoxybenzaldehyde | up to 96% | 83-96% conversion | nih.gov |

This table presents representative data for the pyridine N-oxide class of catalysts to illustrate their catalytic potential.

The primary mechanism by which pyridine N-oxides, including this compound, function as organocatalysts is through the nucleophilic activation of reagents. The nucleophilicity of the oxygen atom, combined with the high affinity of elements like silicon for oxygen, makes these compounds ideal for activating organosilicon reagents. nih.govresearchgate.net

In reactions such as the allylation, propargylation, and allenylation of aldehydes, the N-oxide oxygen atom coordinates to the silicon atom of a reagent like allyltrichlorosilane. nih.gov This coordination increases the electropositive character of the silicon, forming a hypervalent silicate (B1173343) intermediate and activating the C-Si bond. nih.gov This activation facilitates the transfer of the allyl group to the electrophilic aldehyde. This mode of activation is central to the Sakurai–Hosomi–Denmark-type reactions. nih.gov

Furthermore, pyridine N-oxides have been shown to be more potent nucleophilic catalysts than their corresponding pyridine analogues in acyl transfer reactions. acs.org The oxygen atom's superior nucleophilicity leads to the formation of an O-acyloxypyridinium cation intermediate, which is a highly effective acylating agent. rsc.orgacs.org This principle has been successfully applied in the acylative dynamic kinetic resolution of various compounds. acs.org

Role as Ligands in Metal-Catalyzed Reactions

The electron-donating N-oxide oxygen atom also allows these compounds to serve as effective ligands for transition metal complexes, influencing the outcome of metal-catalyzed reactions. researchgate.netwikipedia.org this compound can coordinate to a metal center, modifying its electronic properties and steric environment.

When a pyridine N-oxide ligand possesses a chiral scaffold, it can induce asymmetry in metal-catalyzed reactions. scispace.com The coordination of a chiral N-oxide ligand to a metal creates a chiral catalytic complex. This complex can then differentiate between enantiotopic faces or groups of a prochiral substrate, leading to an enantiomerically enriched product. The rich chemistry of heteroaromatic N-oxides facilitates the synthesis of a wide variety of such chiral ligands. researchgate.net These ligands have been successfully employed in reactions like Michael additions and nitroaldol reactions. researchgate.net For instance, copper complexes with chiral pyridine N-oxide ligands have been used for the N-arylation of imidazoles. acs.org

Even when not chiral, ligands like this compound can significantly modulate the activity and selectivity of a metal catalyst. By coordinating to the metal, the N-oxide ligand can alter the electron density at the metal center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination. wikipedia.org

In some cases, pyridine N-oxides act as more than just spectator ligands. They can function as oxidants or oxygen transfer reagents in catalytic cycles. organic-chemistry.org For example, in palladium-catalyzed reactions, pyridine N-oxides can facilitate C-H activation. researchgate.net They have also been employed as terminal oxidants in gold(I)-catalyzed oxidations of alkynes to produce 1,2-dicarbonyls. organic-chemistry.org Furthermore, the steric bulk of the ligand, influenced by substituents like the hexadecyl group, can control regioselectivity by dictating how a substrate approaches the catalytic center. Recent research has also explored their use in tuning the properties of photocatalysts for C-H functionalization. chemrxiv.orgnih.gov

Specific Reaction Pathways Involving N-Oxide Functionality

The N-oxide group itself can participate directly in chemical reactions, which is crucial for the functionalization of the pyridine ring. The presence of the N-oxide activates the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, towards nucleophilic attack. wikipedia.orgchemtube3d.com

A characteristic reaction involves the activation of the N-oxide oxygen with an electrophile, such as acetic anhydride (B1165640) or phosphorus oxychloride (POCl₃), followed by the addition of a nucleophile. stackexchange.comyoutube.com

Reaction with Acetic Anhydride: When treated with acetic anhydride, the oxygen atom of the pyridine N-oxide attacks the anhydride, forming an acetoxy-pyridinium intermediate. This activation renders the C2 position highly electrophilic. A subsequent attack by an acetate (B1210297) ion at the C2 position, followed by elimination, leads to 2-acetoxypyridine. stackexchange.com Hydrolysis of this intermediate yields 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, 2-pyridone. stackexchange.com

Reaction with Phosphorus Oxychloride: Treatment of a pyridine N-oxide with POCl₃ is a standard method for introducing a chlorine atom at the C2 and C4 positions. wikipedia.orgchemtube3d.com The N-oxide oxygen attacks the phosphorus atom, which is followed by the addition of a chloride ion to the C2 or C4 position and subsequent elimination to yield chloropyridines. wikipedia.org The resulting chlorinated pyridine can then undergo further nucleophilic substitution reactions.

These pathways highlight the synthetic utility of the N-oxide functionality, enabling transformations that are difficult to achieve with the parent pyridine, which is generally unreactive towards nucleophiles. researchgate.netstackexchange.com

Nucleophilic Reactions on the Pyyridine Ring

The introduction of an oxygen atom to the nitrogen of the pyridine ring in pyridine N-oxides alters the electron distribution within the aromatic system. The oxygen atom can donate electron density to the ring through resonance, which paradoxically makes the ring more susceptible to nucleophilic attack at the ortho (2-) and para (4-) positions. wikipedia.org This is because the resonance structures indicate a buildup of positive charge at these positions, making them electrophilic. thieme-connect.de Consequently, pyridine N-oxides are generally more reactive towards nucleophiles than pyridine itself. researchgate.net

In the case of this compound, the long alkyl chain is not expected to significantly influence the electronic nature of the pyridine ring's reactivity towards nucleophiles. The primary reactions occur on the activated pyridine ring. A common transformation is the introduction of a chlorine atom at the 2- or 4-position using reagents like phosphorus oxychloride (POCl₃). wikipedia.orgchemtube3d.com The reaction proceeds through the initial attack of the N-oxide oxygen on the electrophilic phosphorus center, followed by the addition of a chloride ion to the 2- or 4-position of the pyridine ring and subsequent elimination to restore aromaticity. chemtube3d.com

Table 1: Nucleophilic Substitution on Pyridine N-oxide Ring

| Reagent | Product(s) | Position of Substitution |

| Phosphorus oxychloride (POCl₃) | 2-Chloropyridine and 4-Chloropyridine | 2- and 4- |

| Acetic Anhydride ((CH₃CO)₂O) | 2-Acetoxypyridine | 2- |

This table represents the general reactivity of the pyridine N-oxide core.

Rearrangement Reactions (e.g., Polonovski Rearrangement)

The Polonovski rearrangement is a significant reaction of tertiary amine N-oxides, including this compound. organicreactions.org This reaction typically involves the treatment of the N-oxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride, which leads to the cleavage of an N-alkyl group and the formation of an N-acetylated secondary amine and an aldehyde. organicreactions.org The central feature of this reaction is the formation of an iminium ion intermediate. organicreactions.org

For this compound, where the hexadecyl group is attached to the nitrogen atom, the Polonovski reaction would be expected to proceed via the following general steps:

Activation of the N-oxide: The oxygen atom of the N-oxide attacks the acylating agent (e.g., acetic anhydride), forming an O-acyl intermediate.

Formation of an Iminium Ion: A proton is abstracted from a carbon atom alpha to the nitrogen. In the case of this compound, this would likely be a proton from the methylene (B1212753) group of the hexadecyl chain. This leads to the formation of an iminium ion.

Nucleophilic Attack and Cleavage: The acetate ion (or another nucleophile present) attacks the iminium ion, leading to the cleavage of the N-C bond and the formation of an enamine or subsequent hydrolysis to an aldehyde and the secondary amine (in this case, pyridine).

A variation of this is the Boekelheide reaction, which is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with anhydrides. wikipedia.org This specific reaction requires an alkyl group at the 2-position of the pyridine ring.

Table 2: Key Aspects of the Polonovski Rearrangement

| Feature | Description |

| Substrate | Tertiary Amine N-oxide (e.g., this compound) |

| Reagent | Acylating agent (e.g., Acetic Anhydride, Trifluoroacetic Anhydride) |

| Key Intermediate | Iminium Ion |

| General Products | N-acylated secondary amine and an aldehyde |

Participation in Radical Decarboxylations

While this compound itself may not be a direct reagent in the most common form of radical decarboxylation, the structural motif of a pyridine N-oxide is central to the Barton decarboxylation. wikipedia.org This reaction allows for the conversion of a carboxylic acid into a corresponding alkane. wikipedia.org

The process involves the formation of a "Barton ester," which is a thiohydroxamate ester derived from the carboxylic acid and N-hydroxy-2-thiopyridone (a tautomer of 2-mercaptopyridine (B119420) N-oxide). enamine.netyoutube.com The reaction proceeds through the following key steps:

Formation of the Barton Ester: The carboxylic acid is reacted with N-hydroxy-2-thiopyridone in the presence of a coupling agent.

Radical Initiation: The Barton ester is then treated with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride). wikipedia.org The weak N-O bond in the Barton ester undergoes homolytic cleavage to generate a carboxyl radical. wikipedia.org

Decarboxylation and Propagation: The carboxyl radical rapidly loses carbon dioxide to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from the hydrogen source to yield the final alkane product. wikipedia.org

The role of the pyridine N-oxide moiety in N-hydroxy-2-thiopyridone is crucial for the success of the reaction, as it facilitates the formation of the necessary reactive intermediate. Pyridine N-oxides have also been noted to act as electron shuttles in other redox reactions. acs.org

Table 3: Components of the Barton Decarboxylation

| Component | Role | Example |

| Starting Material | Source of the alkyl radical | Carboxylic Acid |

| Activating Reagent | Forms the reactive ester | N-hydroxy-2-thiopyridone |

| Radical Initiator | Initiates the radical chain reaction | AIBN (Azobisisobutyronitrile) |

| Hydrogen Donor | Provides a hydrogen atom to the alkyl radical | Tributyltin Hydride (Bu₃SnH) |

Interactions with Diverse Chemical and Biological Systems

Polymer-Surfactant Interactions

The interaction between polymers and surfactants in aqueous solutions is a subject of considerable scientific and industrial interest, leading to the formation of association structures that can modify bulk and interfacial properties. While direct research on 1-Hexadecylpyridine N-oxide is limited, the behavior of analogous amine oxide surfactants and general principles of polymer-surfactant systems provide a framework for understanding its potential interactions. Amine oxide surfactants are notable for their pH-dependent nature; they are typically non-ionic at neutral to high pH but become protonated and thus cationic at low pH. This dual character dictates the primary mechanisms of their interaction with polymers.

The association between polymers and surfactants is primarily driven by two types of forces: electrostatic and hydrophobic interactions. mdpi.com The dominant mechanism for a system involving this compound would depend on the nature of the polymer and the pH of the solution.

In its non-ionic form (neutral or alkaline pH), the binding of this compound to either non-ionic or charged polymers would be governed by hydrophobic interactions between the surfactant's hexadecyl tail and hydrophobic segments on the polymer chain. mdpi.com This interaction is cooperative; once a few surfactant molecules have adsorbed onto the polymer, they form micelle-like aggregates, which facilitates the association of more surfactant molecules. This process typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the free surfactant. mdpi.commdpi.com

In its cationic form (acidic pH), electrostatic interactions would dominate its association with anionic polymers (polyelectrolytes). The strong electrostatic attraction between the positively charged pyridinium (B92312) headgroup and the negatively charged sites on the polymer chain leads to a much lower CAC compared to systems driven by hydrophobic interactions alone. mdpi.com For cationic polymers, electrostatic repulsion would likely prevent significant binding.

The general association process can be summarized in key stages:

No Interaction: At very low surfactant concentrations, both polymer and surfactant exist as independent entities in solution.

Onset of Binding (CAC): Surfactant molecules begin to bind to the polymer chain, driven by either hydrophobic or electrostatic forces, forming initial aggregates.

Cooperative Binding: As surfactant concentration increases, more molecules join the bound aggregates, forming structures often described by the "string-of-pearls" model, where micelle-like clusters are arranged along the polymer chain. mdpi.com

Saturation: The polymer becomes saturated with surfactant aggregates. Beyond this point, any additional surfactant will form free micelles in the bulk solution, and the concentration for this to occur is typically close to the original CMC of the surfactant.

The binding of surfactants significantly alters the conformation of the polymer chain in solution, which in turn affects the macroscopic properties of the solution, such as viscosity. preprints.orgresearchgate.net The specific effects depend on the balance of interactions within the polymer-surfactant complex.

In the case of anionic polyelectrolytes interacting with the cationic form of this compound, the initial electrostatic attraction causes the surfactant to bind and neutralize the charges on the polymer backbone. This charge neutralization reduces the intramolecular electrostatic repulsion that keeps the polyelectrolyte chain in an extended conformation. As a result, the polymer coil tends to collapse, forming a more compact structure. This can lead to a decrease in solution viscosity and, in some cases, phase separation or precipitation if the complex becomes completely neutral and insoluble. mdpi.com

The table below summarizes the expected general effects on polymer conformation and solution viscosity.

| Polymer Type | Surfactant Form of this compound | Dominant Interaction | Expected Change in Polymer Conformation | Expected Change in Solution Viscosity |

| Non-ionic Polymer | Non-ionic (Neutral/Alkaline pH) | Hydrophobic | Coil Expansion | Increase |

| Anionic Polymer | Cationic (Acidic pH) | Electrostatic | Coil Collapse | Decrease |

| Anionic Polymer | Non-ionic (Neutral/Alkaline pH) | Hydrophobic | Coil Expansion | Increase |

| Cationic Polymer | Cationic (Acidic pH) | Electrostatic | Repulsion, little change | Minimal Change |

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the one-pot synthesis of block copolymer nanoparticles of various morphologies (e.g., spheres, worms, vesicles). mdpi.com The process involves chain-extending a soluble polymer block (a macroinitiator) with a second monomer that, upon polymerization, forms an insoluble block. As this second block grows, it becomes solvophobic, triggering the in-situ self-assembly of the amphiphilic block copolymer being formed. mdpi.com

Common techniques used to mediate PISA include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP). nih.gov The key requirement is that the reaction medium is a good solvent for the initial macroinitiator but a poor solvent for the growing second block.

While PISA formulations are typically surfactant-free, as the initial soluble block also acts as the stabilizer for the final nanoparticles, some studies have explored the effect of adding external surfactants to the system. mdpi.comacs.org Surfactants can influence the self-assembly process, potentially altering the final particle morphology by interacting with the forming polymer blocks and affecting the interfacial tension. acs.org For instance, the presence of surfactants during photo-PISA has been shown to modulate the resulting nanostructure morphology. acs.org

There is currently no specific research available in the scientific literature detailing the use of this compound as a reactive monomer, stabilizer, or additive in a PISA process. The application of amine oxide surfactants in this specific polymerization technique remains an area to be explored.

Interfacial Adsorption Phenomena

The amphiphilic nature of this compound, combining a long hydrophobic alkyl chain with a polar N-oxide headgroup, drives it to accumulate at interfaces, such as solid/liquid and air/liquid boundaries. This adsorption behavior is fundamental to its function in various applications.

The adsorption of surfactants onto solid surfaces from a liquid phase is influenced by the chemical nature of both the surfactant and the solid adsorbent. Studies on structurally similar surfactants provide insight into the expected behavior of this compound.

Adsorption on Hydrophobic Surfaces (e.g., Carbon Black): Research on the adsorption of 1-hexadecylpyridinium bromide (HDPB), the cationic quaternary ammonium (B1175870) analogue of this compound, onto graphitized carbon black demonstrates strong adsorption from aqueous solutions. The primary driving force for this adsorption is the hydrophobic interaction between the hexadecyl chains of the surfactant and the nonpolar carbon surface. The adsorption isotherm for HDPB shows a steep initial rise in adsorbed amount, followed by a plateau. This shape indicates the formation of a densely packed surfactant layer on the surface. The positively charged headgroups orient towards the aqueous phase, significantly altering the surface charge of the carbon black particles from near-neutral to highly positive.

Adsorption on Charged Surfaces (e.g., Clay Minerals): Clay minerals typically possess a net negative surface charge, making them effective adsorbents for cationic surfactants. preprints.org Studies involving the modification of clay minerals like montmorillonite (B579905), illite, and kaolinite (B1170537) with the hexadecylpyridinium (HDPY) cation show that the primary adsorption mechanism is cation exchange, where the positively charged HDPY cations replace inorganic cations (like Na⁺ or Ca²⁺) on the clay surface. This process creates an "organo-clay" with a hydrophobic surface coating. This modification drastically increases the clay's capacity to adsorb nonpolar organic compounds from water. The efficiency of this modification is directly related to the cation exchange capacity (CEC) of the specific clay mineral. mdpi.com

The table below, derived from data on hexadecylpyridinium-modified clays (B1170129), illustrates the enhanced adsorption of a model organic compound (the fungicide penconazole) after surface modification.

| Clay Mineral | Freundlich Adsorption Constant (Kf) for Penconazole (Natural Clay) | Freundlich Adsorption Constant (Kf) for Penconazole (HDPY-Modified Clay) | Fold Increase in Adsorption |

| Montmorillonite | 40.2 | 7638 | ~190 |

| Illite | 13.9 | 1027 | ~74 |

| Kaolinite | 11.5 | 160 | ~14 |

| Attapulgite | 8.11 | 912 | ~112 |

Data adapted from Sánchez-Martín et al., 2006. mdpi.com

For this compound, adsorption behavior would be pH-dependent. In its cationic form (low pH), it would adsorb strongly onto negatively charged surfaces like clays via ion exchange. In its non-ionic form, adsorption would be weaker and driven by other mechanisms such as hydrogen bonding (via the N-oxide group) or hydrophobic interactions.

In many practical applications, surfactants are used as mixtures. The adsorption behavior of mixed surfactant systems at a solid/liquid interface can be significantly different from that of the individual components due to synergistic or antagonistic interactions between the different surfactant molecules.

A study on the mixed adsorption of cationic 1-hexadecylpyridinium bromide (HDPB) and non-ionic Triton X surfactants on graphitized carbon black revealed synergistic interactions. The key findings were:

Enhanced Adsorption: The addition of a non-ionic Triton X surfactant increased the amount of cationic HDPB adsorbed onto the carbon black surface compared to the adsorption from a pure HDPB solution. acs.orgacs.org

Synergistic Interaction: At low concentrations, the total amount of surfactant adsorbed from the mixture was higher than the ideal calculated value, indicating attractive interactions between the two types of surfactants in the adsorbed layer. acs.orgacs.org

Composition of Adsorbed Layer: The composition of the mixed layer at the surface was different from the composition in the bulk solution. The adsorbed layer was found to be enriched with the more surface-active non-ionic Triton X surfactant. acs.orgacs.org

Surface Charge Modification: The presence of the non-ionic surfactant in the mixed layer reduced the positive zeta potential of the carbon black particles compared to when only the cationic HDPB was adsorbed. This is due to the shielding of the positive charges of HDPB by the bulky polyoxyethylene headgroups of the Triton X molecules. acs.org

These findings suggest that if this compound (in its cationic form) were mixed with a non-ionic surfactant, similar synergistic adsorption would be expected on hydrophobic surfaces. The non-ionic surfactant would likely co-adsorb via hydrophobic interactions, reducing electrostatic repulsion between the cationic headgroups and allowing for denser packing at the interface.

Surface Activity and Pressure at Interfaces

Scientific literature readily available through comprehensive searches does not provide specific data regarding the surface activity, surface pressure, or interfacial behavior of this compound. While the measurement of surface pressure-area isotherms is a standard method for characterizing amphiphilic molecules, specific isotherm data for this compound were not found. biolinscientific.comcore.ac.uk

Interactions with Inorganic Matrices and Nanoparticles

Clay Mineral Modification and Adsorption

There is no specific information in the reviewed literature detailing the use of this compound for the modification of clay minerals or its adsorption characteristics on these matrices. It is important to distinguish this compound from the structurally similar but chemically distinct hexadecylpyridinium (HDPY) cation, which has been extensively studied as a modifying agent for clays like montmorillonite to enhance the adsorption of organic compounds. unirioja.esresearchgate.net The HDPY cation imparts a hydrophobic surface to the clay, significantly increasing its capacity to sorb less polar molecules. unirioja.es However, equivalent studies involving the N-oxide variant were not identified.

Templating Inorganic Material Architectures

The use of this compound as a template for directing the architecture of inorganic materials is not documented in the available scientific literature. The templating method often employs surfactant molecules to create organized structures like mesoporous silica. nih.gov While its structural analog, the hexadecylpyridinium cation, is used for such purposes, there is no evidence from the conducted searches of this compound being utilized in a similar capacity.

Interactions with Biomolecules (excluding human clinical data)

Adsorption and Electrostatic Interactions with Charged Biomolecules

Specific studies detailing the adsorption or electrostatic interactions between this compound and charged biomolecules such as proteins or DNA were not found. However, research on other pyridine (B92270) N-oxide derivatives, such as 4-nitropyridine-1-oxide, indicates that the N-oxide group can act as an electron donor and participate in noncovalent interactions. nih.gov This suggests a potential for such interactions, though they have not been specifically documented for the hexadecyl derivative.

Antioxidant Properties and Radical Scavenging Activity

The class of N-oxide surfactants, to which this compound belongs, has been identified for its antioxidant and antiradical properties. acs.org The N-oxide group possesses a special redox reactivity that may be responsible for these antioxidant capabilities. acs.org Studies on various N-oxide surfactants have shown that they are capable of scavenging stable radicals, a key mechanism of antioxidant activity. This reactivity suggests that the N-oxide functional group can act as an electron shuttle, which is a property utilized in other chemical systems for oxidation-reduction reactions. acs.org While direct quantitative data for this compound is not provided in the reviewed literature, the general properties of this chemical class are summarized in the table below.

Table 1: General Antioxidant Properties of N-Oxide Surfactant Class

| Property Assessed | Observation for N-Oxide Surfactant Class | Method of Detection |

| Radical Scavenging | Capable of scavenging stable free radicals. | EPR and UV-vis spectroscopy |

| Proposed Mechanism | Special redox reactivity of the N-oxide group. | Mechanistic Studies |

This table represents findings for the general class of N-oxide surfactants, as specific data for this compound was not available in the cited literature.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Aggregation and Microenvironment Analysis

Spectroscopic methodologies offer profound insights into the local environment and aggregation behavior of 1-Hexadecylpyridine N-oxide. These techniques are sensitive to changes in molecular conformation, proximity, and the nature of surrounding molecules, making them powerful tools for studying self-assembly processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for probing the structural and dynamic properties of molecules in solution. For N-oxides, NMR can provide detailed information about conformational changes and intermolecular interactions. The chemical shifts of carbon atoms in N-oxides are influenced by the oxidation of the nitrogen atom. For instance, in sparteine N1-oxide and α-isosparteine N-oxide, significant changes in ¹³C NMR chemical shifts are observed upon N-oxidation. Specifically, the α-carbons (C2, C6, C10) experience a downfield shift, while the β-carbons show an upfield shift researchgate.net. This "N-oxide effect" can be used to characterize the local electronic environment and conformational changes in the pyridine (B92270) ring of this compound upon aggregation researchgate.net.

Furthermore, two-dimensional NMR techniques can elucidate the spatial proximity of different parts of the molecule, providing direct evidence of folding or aggregation. The study of relaxation times (T1 and T2) can offer insights into the dynamics of the molecule and its aggregates, distinguishing between fast-moving individual molecules and slower-tumbling micelles or other supramolecular structures nih.gov.

Below is a table summarizing the typical N-oxide effects on ¹³C NMR chemical shifts based on related compounds.

| Carbon Position | Change in Chemical Shift (ppm) |

| α-carbons (e.g., C2, C6) | +6.6 to +10.9 |

| β-carbons | -3.1 to -5.7 |

| γ-carbons | ~ -1.1 |

Data adapted from studies on sparteine N-oxides and α-isosparteine N-oxide researchgate.net.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the formation of intermolecular bonds, particularly hydrogen bonds. The N-oxide group in this compound is a strong hydrogen bond acceptor. The formation of hydrogen bonds with protic solvents or other molecules can be observed through shifts in the vibrational frequencies of the N-O bond nih.govias.ac.in.

In a study on pyridine N-oxide, the N-O stretching vibration was identified around 1254 cm⁻¹ in the Raman spectrum ias.ac.in. The frequency of this band is sensitive to the environment. For example, in the presence of hydrogen bond donors like phenol or methanol (B129727), this band would be expected to shift, indicating the formation of N-O---H hydrogen bonds ias.ac.in. FTIR spectroscopy can also be used to study these interactions, with correlations established between the vibrational frequencies of the N-O stretching and pyridine ring modes and the geometry of the hydrogen bond nih.gov.

The table below illustrates the expected shifts in the N-O stretching frequency upon hydrogen bond formation.

| Interaction | Typical N-O Stretching Frequency (cm⁻¹) |

| Free N-oxide | ~1254 |

| Hydrogen-bonded N-oxide | Shift to lower frequency |

Data based on studies of pyridine N-oxide ias.ac.in.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. The N-oxide functional group can participate in redox reactions, and EPR spectroscopy can be employed to investigate the radical scavenging properties of this compound.

In EPR spin trapping experiments, a spin trap molecule reacts with short-lived radicals to form a more stable radical adduct that can be detected by EPR ljmu.ac.uknih.gov. The ability of this compound to scavenge radicals, such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (O₂•⁻), can be quantified by measuring the decrease in the EPR signal intensity of the radical adduct in the presence of the compound ljmu.ac.ukresearchgate.net. Different spin traps, like DMPO (5,5-dimethyl-1-pyrroline N-oxide), are used to detect specific radicals nih.gov. The hyperfine splitting constants of the resulting EPR spectrum can help identify the trapped radical ljmu.ac.uk.

UV-Vis absorption and fluorescence spectroscopy are valuable tools for determining the critical micelle concentration (CMC) and investigating the microenvironment of micelles formed by this compound. The absorption or emission spectra of certain probe molecules are sensitive to the polarity of their surroundings. By observing changes in the spectra of these probes in solutions of this compound at varying concentrations, the onset of micelle formation can be detected.

For instance, a hydrophobic fluorescent probe will exhibit a significant change in its fluorescence quantum yield and emission wavelength when it moves from the aqueous phase into the nonpolar interior of a micelle. This change is used to determine the CMC. These techniques can also be used to study the kinetics of processes occurring in the presence of micelles, such as the binding of molecules to the micellar interface or the catalysis of reactions within the micellar core.

The following table provides an example of how a fluorescent probe's properties might change upon incorporation into a micelle.

| Environment | Fluorescence Wavelength (λ_em) | Fluorescence Intensity |

| Aqueous Solution | Shorter Wavelength | Lower Intensity |

| Micellar Core | Longer Wavelength (Red Shift) | Higher Intensity |

Scattering Techniques for Supramolecular Structure Elucidation

Scattering techniques are essential for determining the size, shape, and arrangement of the supramolecular structures formed by this compound in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of materials on the nanometer scale (1-100 nm) malvernpanalytical.com. It is particularly well-suited for studying the size, shape, and internal structure of micelles and other aggregates in solution malvernpanalytical.comnih.govexcillum.comhelixbiostructures.com.

The table below shows hypothetical SAXS data for different micellar shapes.

| Micellar Shape | Scattering Pattern Features |

| Spherical | Isotropic scattering with a characteristic decay |

| Cylindrical (Rod-like) | Anisotropic scattering with a different decay profile |

| Lamellar (Bilayer) | Presence of Bragg peaks corresponding to the lamellar spacing |

Advanced Microscopy for Morphological Characterization

Microscopy techniques provide direct visual evidence of the shape and organization of surfactant aggregates.

Transmission Electron Microscopy (TEM) offers direct visualization of nanoparticle and aggregate morphology by passing a beam of electrons through an ultrathin sample. For surfactant micelles, cryogenic TEM (cryo-TEM) is often the preferred method. The sample is rapidly vitrified (flash-frozen) in a thin layer of solvent, preserving the native structure of the aggregates in solution, which can then be imaged. This technique can reveal whether this compound forms spherical micelles, worm-like micelles, vesicles, or other complex structures.

At higher concentrations, surfactant molecules can organize into ordered, anisotropic structures known as liquid crystalline phases (lyotropic liquid crystals). Polarized Optical Microscopy (POM) is the primary technique for identifying these phases. Anisotropic materials are birefringent, meaning they split a beam of polarized light into two rays. When viewed between crossed polarizers in a microscope, these liquid crystalline phases exhibit characteristic textures (patterns of light and dark) that act as fingerprints for specific phase types, such as lamellar, hexagonal, or cubic phases. While many long-chain surfactants form such phases, specific studies on this compound are required to confirm its behavior. For example, related compounds like N-oxides of 4-(4'-n-alkoxyphenyl)pyridines are known to form smectic A liquid crystal phases bohrium.com.

Electrochemical Studies of Colloidal Behavior

Electrochemical methods are highly sensitive to changes in the solution properties that occur upon micelle formation.

Although this compound is a non-ionic surfactant, conductivity measurements can still be a useful tool for determining its Critical Micelle Concentration (CMC). The CMC is the specific concentration above which surfactant monomers begin to aggregate into micelles. While this technique is most direct for ionic surfactants, where the mobility of counter-ions changes significantly upon micellization, it can also be applied to non-ionic surfactants if there are ionic impurities present or if the surfactant itself has a slight charge.

The method involves measuring the electrical conductivity of the solution as a function of surfactant concentration. A plot of conductivity versus concentration typically shows two linear regions with different slopes. The point where the slope changes corresponds to the CMC. Below the CMC, conductivity increases as more charge-carrying species are added. Above the CMC, the rate of increase changes because the newly formed micelles have a different electrophoretic mobility and can bind ions compared to the individual monomers.

Table 3: Common Surfactant Classes and General CMC Determination Methods

| Surfactant Type | Primary CMC Method | Principle |

|---|---|---|

| Anionic/Cationic | Conductivity, Tensiometry | Change in molar conductivity and surface tension. |

| Non-ionic | Surface Tensiometry, Fluorescence Spectroscopy | Abrupt change in surface tension or probe environment. |

Note: While conductivity is a standard method, its application to a non-ionic surfactant like this compound may be less straightforward than for ionic counterparts. Specific experimental CMC data obtained via conductivity for this compound is not available in the reviewed literature.

Potentiometric Studies for Counterion Dissociation

Potentiometric titration is a valuable analytical technique for investigating the dissociation of counterions from ionic surfactants like this compound. This method involves measuring the potential difference between two electrodes as a titrant of known concentration is added to the surfactant solution. The resulting titration curve, a plot of potential versus the volume of titrant added, allows for the determination of key physicochemical parameters related to ion dissociation and association.

For long-chain amine oxides, which share structural similarities with this compound, potentiometric methods have been developed to quantify the active compound and its impurities, which can be adapted to study counterion interactions. One such established method involves the titration of the amine oxide in an isopropyl alcohol medium using alcoholic hydrochloric acid as the titrant. A significant challenge in this analysis is the presence of the parent tertiary amine, which is more basic and interferes with the titration. To address this, methyl iodide is used to quaternize the tertiary amine, rendering it a neutral ammonium (B1175870) iodide salt that does not interfere with the titration of the amine oxide. By comparing the titration results with and without the addition of methyl iodide, the concentration of both the amine oxide and the parent tertiary amine can be determined.

Another relevant potentiometric approach for long-chain surfactants involves the use of a poly(vinyl chloride) (PVC) membrane sensing electrode. This technique has been successfully applied to quantify mixtures of long-chain tertiary amine oxides and their corresponding tertiary amines. The method consists of two separate titrations. First, the total surfactant content (amine oxide + amine) is determined by a direct titration of the mixture in an acidic aqueous solution (pH 2) against a standard solution of sodium lauryl sulfate. The PVC membrane electrode is sensitive to the surfactant cations, allowing for a clear endpoint determination. Subsequently, the tertiary amine is separated from the mixture via a simple extraction procedure and is then titrated under the same conditions. This allows for the precise determination of the tertiary amine concentration, and by extension, the amine oxide concentration. This method has demonstrated high accuracy and is capable of detecting low levels of tertiary amine in the presence of a high concentration of the amine oxide rsc.org.